molecular formula C8H13N5O2 B12872841 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol

2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol

Cat. No.: B12872841
M. Wt: 211.22 g/mol
InChI Key: BYVCZMOIVDGGST-UHFFFAOYSA-N
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Description

2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical research. The unique structure of this compound, which includes both pyrazole and triazole rings, contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with suitable heterocyclic amines and its diazonium salt . This reaction is carried out in the presence of active methylene compounds, resulting in the formation of the desired pyrazolo[1,5-b][1,2,4]triazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chlorides, halo ketones, and substituted thiourea . For instance, the reaction with hydrazonoyl chlorides and halo ketones can lead to the formation of 1,3,4-thiadiazoles and 1,3-thiazoles . These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Scientific Research Applications

The compound 2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol has several scientific research applications. In medicinal chemistry, it is explored for its potential as an antitrypanosomal and antischistosomal agent . Additionally, it has shown promise as an HMG-CoA reductase inhibitor, COX-2 selective inhibitor, and AMP phosphodiesterase inhibitor . In materials science, the compound’s unique structure makes it a candidate for the development of new materials with specific properties. Furthermore, its reactivity and chemical properties make it a valuable compound for various chemical research studies.

Properties

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

2-(7-amino-6-ethoxy-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol

InChI

InChI=1S/C8H13N5O2/c1-2-15-8-6(9)7-10-5(3-4-14)11-13(7)12-8/h14H,2-4,9H2,1H3,(H,10,11)

InChI Key

BYVCZMOIVDGGST-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN2C(=C1N)N=C(N2)CCO

Origin of Product

United States

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